molecular formula C36H28N8Na4O16S2 B12757641 5-(((3-Carboxy-4-((1-((2-methoxy-5-sulphoanilino)carbonyl)-2-oxopropyl)azo)anilino)carbonyl)amino)-2-((2-oxo-1-((4-sulphoanilino)carbonyl)propyl)azo)benzoic acid, sodium salt CAS No. 6391-32-8

5-(((3-Carboxy-4-((1-((2-methoxy-5-sulphoanilino)carbonyl)-2-oxopropyl)azo)anilino)carbonyl)amino)-2-((2-oxo-1-((4-sulphoanilino)carbonyl)propyl)azo)benzoic acid, sodium salt

Cat. No.: B12757641
CAS No.: 6391-32-8
M. Wt: 984.7 g/mol
InChI Key: WXJZITSJKRYLEF-UHFFFAOYSA-J
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Description

5-(((3-Carboxy-4-((1-((2-methoxy-5-sulphoanilino)carbonyl)-2-oxopropyl)azo)anilino)carbonyl)amino)-2-((2-oxo-1-((4-sulphoanilino)carbonyl)propyl)azo)benzoic acid, sodium salt is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Carboxy-4-((1-((2-methoxy-5-sulphoanilino)carbonyl)-2-oxopropyl)azo)anilino)carbonyl)amino)-2-((2-oxo-1-((4-sulphoanilino)carbonyl)propyl)azo)benzoic acid, sodium salt typically involves multiple steps. The process begins with the preparation of the azo intermediates through diazotization and coupling reactions. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve high yields and purity. The final product is usually isolated through filtration, crystallization, and drying techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form different products.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce aromatic amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for developing new materials and compounds.

Biology

In biological research, the compound’s azo groups can be utilized in labeling and tracking studies. It can also serve as a probe for studying enzyme activities and metabolic pathways.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and diagnostic tools.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its vibrant colors and stability make it suitable for textile and printing applications.

Mechanism of Action

The mechanism of action of 5-(((3-Carboxy-4-((1-((2-methoxy-5-sulphoanilino)carbonyl)-2-oxopropyl)azo)anilino)carbonyl)amino)-2-((2-oxo-1-((4-sulphoanilino)carbonyl)propyl)azo)benzoic acid, sodium salt involves its interaction with specific molecular targets. The azo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. This interaction can affect various cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((3-Carboxy-4-((1-((2-methoxy-5-sulphoanilino)carbonyl)-2-oxopropyl)azo)anilino)carbonyl)amino)-2-((2-oxo-1-((4-sulphoanilino)carbonyl)propyl)azo)benzoic acid, sodium salt
  • 3-(((3-Carboxy-4-((1-((2-methoxy-5-sulphoanilino)carbonyl)-2-oxopropyl)azo)anilino)carbonyl)amino)-2-((2-oxo-1-((4-sulphoanilino)carbonyl)propyl)azo)benzoic acid, sodium salt

Uniqueness

The uniqueness of 5-(((3-Carboxy-4-((1-((2-methoxy-5-sulphoanilino)carbonyl)-2-oxopropyl)azo)anilino)carbonyl)amino)-2-((2-oxo-1-((4-sulphoanilino)carbonyl)propyl)azo)benzoic acid, sodium salt lies in its specific arrangement of functional groups. This arrangement allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

6391-32-8

Molecular Formula

C36H28N8Na4O16S2

Molecular Weight

984.7 g/mol

IUPAC Name

tetrasodium;5-[[3-carboxylato-4-[[1-(2-methoxy-5-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]carbamoylamino]-2-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]benzoate

InChI

InChI=1S/C36H32N8O16S2.4Na/c1-17(45)30(32(47)37-19-4-8-22(9-5-19)61(54,55)56)43-41-26-11-6-20(14-24(26)34(49)50)38-36(53)39-21-7-12-27(25(15-21)35(51)52)42-44-31(18(2)46)33(48)40-28-16-23(62(57,58)59)10-13-29(28)60-3;;;;/h4-16,30-31H,1-3H3,(H,37,47)(H,40,48)(H,49,50)(H,51,52)(H2,38,39,53)(H,54,55,56)(H,57,58,59);;;;/q;4*+1/p-4

InChI Key

WXJZITSJKRYLEF-UHFFFAOYSA-J

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=CC(=C4)S(=O)(=O)[O-])OC)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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